3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
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Overview
Description
3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzenesulphonyl and methylsulphanyl groups in the structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-amino-1H-pyrazole-4-carboxamide with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzenesulphonyl Group: The benzenesulphonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Methylsulphanyl Group: The methylsulphanyl group can be introduced through thiolation reactions using methylthiolating agents like methylthiol chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: The methylsulphanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulphonyl group can be reduced to a benzene group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulphonyl or methylsulphanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
Uniqueness
3-(BENZENESULFONYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to the presence of both benzenesulphonyl and methylsulphanyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrazolo[1,5-a]pyrimidine derivatives, making it a valuable compound for further research and development.
Properties
CAS No. |
1334498-24-6 |
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Molecular Formula |
C14H13N3O3S2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-methyl-2-methylsulfanyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H13N3O3S2/c1-9-8-11(18)17-13(15-9)12(14(16-17)21-2)22(19,20)10-6-4-3-5-7-10/h3-8,16H,1-2H3 |
InChI Key |
JGISGWJSDZXFBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)SC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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